molecular formula C20H21ClN4O5S B2824505 N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide CAS No. 1297612-25-9

N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2824505
CAS No.: 1297612-25-9
M. Wt: 464.92
InChI Key: CYCYOOOZFGHMOM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole-4-carboxamide class, characterized by a central pyrazole ring substituted with a sulfamoyl group at position 5 and a carboxamide group at position 2. Key structural features include:

  • 3-Chloro-4-methoxyphenyl group: Attached to the carboxamide nitrogen, providing electron-withdrawing (Cl) and electron-donating (OCH₃) effects.
  • 3-Methyl substituent: Enhances steric bulk and lipophilicity.

The compound’s synthesis likely involves coupling reactions similar to those in , where EDCI/HOBt-mediated amide bond formation is employed .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-5-methylpyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O5S/c1-4-30-15-8-5-13(6-9-15)25-31(27,28)20-18(12(2)23-24-20)19(26)22-14-7-10-17(29-3)16(21)11-14/h5-12,18,20,23-25H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWURXZLHWRIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2C(C(NN2)C)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. This compound has garnered attention for its potential biological activities, including antitumor, anti-inflammatory, and antibacterial properties. The following sections provide a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C20H21ClN4O5SC_{20}H_{21}ClN_{4}O_{5}S with a molecular weight of 464.9 g/mol. Its IUPAC name is this compound. The presence of various functional groups such as chloro, methoxy, ethoxy, and sulfamoyl enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC20H21ClN4O5S
Molecular Weight464.9 g/mol
IUPAC NameThis compound
InChI KeyCYCYOOOZFGHMOM-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Core : This is achieved through the condensation of hydrazine with a 1,3-diketone.
  • Introduction of the Carboxamide Group : This step usually involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.
  • Substitution Reactions : The chloro, methoxy, and ethoxy groups are introduced via nucleophilic substitution reactions using corresponding halides and alcohols.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, inhibiting their activity or altering their function. The diverse functional groups present in the molecule allow for various interactions with biological molecules, which can disrupt key pathways involved in disease processes.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting various kinases involved in cancer progression. For instance, compounds similar to this compound have shown inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase .

Anti-inflammatory Activity

In studies assessing anti-inflammatory properties, certain derivatives have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds synthesized from similar pyrazole frameworks exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored extensively. Compounds related to this compound have shown efficacy against various bacterial strains including E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other pyrazole derivatives:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntibacterial Activity
N-(3-chloro-4-methoxyphenyl)-5-[N-(4-ethoxyphenyl)sulfamoyl]-3-methyl...HighModerateModerate
N-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamideModerateLowLow
N-(4-fluorophenyl)-5-sulfamoyl-pyrazole derivativesHighHighHigh

Scientific Research Applications

Organic Chemistry

4-Hydroxy-3-(methylamino)benzonitrile serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules, facilitating the development of pharmaceuticals and agrochemicals.

ApplicationDescription
Building BlockUsed in synthesizing derivatives for further chemical transformations.
Reaction MediumActs as a solvent or reagent in various organic reactions.

The compound has been investigated for its biological properties, particularly its role as an inhibitor of specific enzymes involved in inflammatory processes.

Target Enzyme:

  • 12-Lipoxygenase (12-LOX): Research indicates that 4-Hydroxy-3-(methylamino)benzonitrile inhibits 12-LOX activity, leading to decreased production of hydroxyeicosatetraenoic acid (HETE) metabolites, which are involved in inflammation and cancer progression .

Case Studies:

  • A study demonstrated the compound's efficacy in reducing inflammatory markers in vitro, suggesting its potential use as an anti-inflammatory agent.
  • Another research highlighted its anticancer activity by inhibiting cell proliferation in various cancer cell lines through modulation of the lipoxygenase pathway .

Pharmaceutical Development

The compound is explored for its therapeutic properties, particularly in developing anti-inflammatory and anticancer drugs.

Therapeutic AreaPotential Applications
Anti-inflammatoryInhibition of 12-LOX may reduce inflammation-related diseases.
AnticancerPotential to inhibit tumor growth through enzyme modulation.

Industrial Applications

In addition to its scientific applications, 4-Hydroxy-3-(methylamino)benzonitrile is utilized in industrial settings:

  • Dyes and Pigments: The compound acts as an intermediate in the synthesis of dyes, contributing to the development of colorants with specific properties.
  • Advanced Materials: It is employed in formulating materials with enhanced chemical stability and performance characteristics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Melting Points and Substituent Influence
Compound ID Substituents (R₁, R₂) Melting Point (°C) Reference
Target Compound R₁: 3-Cl-4-OCH₃; R₂: 4-OCH₂CH₃ Not reported
5-[(4-Ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide R₁: 4-OCH₃; R₂: 4-OCH₂CH₃ Not reported
3a () R₁: Ph; R₂: Ph 133–135
3b () R₁: 4-Cl-Ph; R₂: Ph 171–172
52 () R: 4-CF₃-Ph 277–279

Key Observations :

  • Chlorine and trifluoromethyl groups (e.g., 3b, 52) elevate melting points due to increased polarity and intermolecular interactions .
  • Ethoxy/methoxy groups (target compound) may lower melting points compared to halogens, as seen in 3a (Ph substituent: 133–135°C) .

Spectroscopic and Analytical Data

Table 2: NMR and MS Data Comparison
Compound ID Key NMR Shifts (δ, ppm) MS ([M+H]⁺) Reference
Target Compound Not reported Not reported
3a () 8.12 (s, 1H), 2.66 (s, CH₃) 403.1
3d () 7.21–7.51 (m, Ar-H), 2.66 (CH₃) 421.0
LMM5 () Aromatic protons: 7.3–8.1 Not reported

Key Observations :

  • Pyrazole protons resonate near δ 8.12 in 3a–3d, consistent across analogues .
  • Methyl groups (e.g., 3a: δ 2.66) show minimal shift variability, indicating similar electronic environments .

Key Observations :

  • Chlorophenyl substituents (e.g., ) enhance receptor affinity via hydrophobic interactions .
  • Sulfamoyl groups (target compound, LMM5) are critical for enzyme inhibition, as seen in antifungal activity .

Q & A

Q. Analytical validation :

  • Structural characterization : IR spectroscopy (C=O, S=O stretches), ¹H/¹³C-NMR (aromatic protons, methoxy/ethoxy groups), and mass spectrometry (molecular ion peaks) .
  • Purity assessment : Elemental analysis (C, H, N, S content) and HPLC (≥95% purity) .

Basic: How can researchers optimize the coupling efficiency of sulfamoyl groups to the pyrazole core?

Answer:
Optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and enhance reaction rates .
  • Catalysis : Employ catalytic bases (e.g., triethylamine) to deprotonate reactive sites and facilitate nucleophilic attack .
  • Temperature control : Conduct reactions at 60–80°C to balance reactivity and side-product formation .
  • Stoichiometry : Maintain a 1:1.2 molar ratio of pyrazole precursor to sulfamoyl chloride to ensure complete conversion .

Advanced: What methodological approaches are recommended for analyzing structure-activity relationships (SAR) when modifying substituents on the pyrazole and phenyl rings?

Answer:
SAR studies require systematic variation of substituents followed by pharmacological profiling:

  • Substituent modifications :
    • Pyrazole ring : Alter methyl groups at position 3 or introduce electron-withdrawing groups (e.g., Cl, CF₃) to modulate electron density .
    • Phenyl rings : Replace methoxy/ethoxy groups with halogens or alkyl chains to assess steric and electronic effects .

Q. Biological assays :

  • Anti-inflammatory activity : Carrageenan-induced rat paw edema model (compare % inhibition across analogs) .
  • Analgesic activity : Tail-flick or acetic acid writhing tests (dose-response curves) .

Q. Example SAR Table :

Substituent (R₁, R₂)Anti-inflammatory (% Inhibition)Analgesic (ED₅₀, mg/kg)Source
3-CH₃, 4-OCH₃62%12.5
3-CF₃, 4-Cl78%8.2

Advanced: How should researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

Answer:
Contradictions often arise from differences in experimental design or compound purity. Mitigation strategies include:

  • Standardized assays : Replicate studies using identical protocols (e.g., rodent models, dosage regimes) to isolate substituent effects .
  • Purity verification : Re-analyze disputed compounds via HPLC and elemental analysis to rule out impurities .
  • Statistical rigor : Apply multivariate analysis (e.g., ANOVA) to account for variability in biological responses .

Case study : Discrepancies in anti-inflammatory potency between analogs may stem from variations in substituent electronic profiles (e.g., methoxy vs. ethoxy groups altering COX-2 binding affinity) .

Basic: What solvent systems and chromatographic methods are effective in purifying intermediates during synthesis?

Answer:

  • Solvent systems :
    • Extraction : Dichloromethane/water for phase separation of hydrophilic and hydrophobic intermediates .
    • Recrystallization : Ethanol/water mixtures for high-yield recovery of crystalline products .
  • Chromatography :
    • Flash column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to isolate sulfamoyl intermediates .
    • Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) for final purification .

Advanced: What experimental approaches are used to predict the binding affinity of this compound to cyclooxygenase (COX) isoforms?

Answer:

  • Enzyme inhibition assays :
    • COX-1/COX-2 inhibition : Measure IC₅₀ values using purified enzymes and colorimetric substrates (e.g., prostaglandin H₂ conversion) .
    • Competitive binding studies : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics .
  • Structural insights : Compare X-ray crystallography data of COX-2 bound to analogs to identify key interactions (e.g., hydrogen bonding with His90) .

Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?

Answer:

  • In silico tools :
    • Metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., ethoxy groups prone to oxidative cleavage) .
    • Docking simulations : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
  • Experimental validation : Incubate derivatives with liver microsomes and analyze metabolites via LC-MS .

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